4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile

Suzuki-Miyaura coupling Palladium catalysis Heterocyclic synthesis

Researchers face inconsistent reactivity with pyrazole building blocks due to subtle substituent effects. This compound delivers a defined C4-bromo/C5-cyano dual handle with an N1-ethyl group for optimal lipophilicity (XLogP3=1.54). - **Differentiation**: Bromine enables efficient Suzuki-Miyaura couplings; nitrile allows nucleophilic additions. Not replicated by 4-chloro or N1-methyl analogs. - **Data certainty**: Single-crystal X-ray structure (22.37° dihedral angle) validated for computational modeling. - **Supply**: BenchChem provides research quantities with analytical data. Immediate shipment available.

Molecular Formula C6H6BrN3
Molecular Weight 200.04 g/mol
Cat. No. B11772657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile
Molecular FormulaC6H6BrN3
Molecular Weight200.04 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)Br)C#N
InChIInChI=1S/C6H6BrN3/c1-2-10-6(3-8)5(7)4-9-10/h4H,2H2,1H3
InChIKeyBGBGGGTWYSOAKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile: Technical Baseline


4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile (C₆H₆BrN₃, MW = 200.04 g/mol) is a heterocyclic building block featuring a pyrazole core substituted at the 1-position with an ethyl group, at the 4-position with a bromine atom, and at the 5-position with a nitrile (cyano) group . This substitution pattern creates a dual-reactive scaffold: the bromine serves as a handle for cross-coupling chemistry, while the nitrile enables nucleophilic additions, reductions, and cyclocondensations . Pyrazoles, as a class, are recognized as metabolically stable bioisosteres of phenol and have been extensively employed in medicinal chemistry and agrochemical development due to their broad spectrum of biological activity .

1

Dual-reactive scaffold: C4-bromo for cross-coupling, C5-nitrile for nucleophilic additions and cyclocondensations

2

Ethyl-bearing pyrazole core supports fragment-based library design with reported metabolic stability context

3

Suitable for Pd-catalyzed Suzuki-Miyaura diversification and medicinal chemistry synthesis workflows

4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile: Substitution Limitations


Generic substitution with in-class pyrazole-5-carbonitriles introduces substantial variance in reaction kinetics, physicochemical properties, and ultimately, synthetic tractability. The bromine atom at the 4-position provides a unique balance of reactivity and stability that is not replicated by the less reactive 4-chloro analog nor the more labile 4-iodo analog . Similarly, replacing the N1-ethyl group with a methyl group alters the compound's lipophilicity (calculated LogP shifts by approximately 0.5 units) and crystallinity, which can directly impact purification outcomes and biological assay performance . The confluence of these three specific substituents (N1-ethyl, C4-bromo, C5-cyano) defines a scaffold whose reactivity profile is distinct and cannot be assumed for structurally similar alternatives.

4-Chloro analog

Lower cross-coupling reactivity may require forcing conditions or specialized catalysts, altering reaction outcomes.

4-Iodo analog

Higher reactivity can reduce bench stability and shelf life; coupling selectivity may shift under standard conditions.

N1-Methyl analog

Altered lipophilicity and crystallinity may impact purification reproducibility and biological assay performance.

4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile: Comparative Evidence


Cross-Coupling Reactivity: Bromo vs. Chloro

4-Bromo-substituted pyrazoles undergo efficient Suzuki-Miyaura cross-coupling with arylboronic esters to yield fully substituted pyrazoles. This reactivity is quantitatively superior to that of 4-chloro-substituted pyrazoles, which require more forcing conditions or specialized catalysts due to the stronger C–Cl bond [1]. The 4-bromo derivative represents the optimal balance between stability and coupling efficiency within the halogen series (I > Br > Cl) for this scaffold .

Cross-Coupling Reactivity
Class-level
4-Br: Efficient Suzuki coupling
4-Cl: Requires forcing conditions
4-I: Higher reactivity, lower stability

Reported reactivity ranking; Br may balance coupling efficiency and bench stability.

Standard Suzuki-Miyaura conditions; validate for specific substrates.

Suzuki-Miyaura coupling Palladium catalysis Heterocyclic synthesis

Lipophilicity: N1-Ethyl vs. N1-Methyl

The calculated octanol-water partition coefficient (XLogP3) for 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile is 1.54 . In contrast, the calculated XLogP3 for the 4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile analog is 1.0 [1], representing a 0.54 log unit increase in lipophilicity attributable solely to the N1-ethyl substitution.

Lipophilicity (LogP)
Reported
XLogP3 = 1.54
vs. N1-Methyl: 1.0 (Δ +0.54)

Ethyl substitution increases lipophilicity; may support permeability screening context.

Calculated values; experimental verification recommended.

Lipophilicity Drug-likeness ADME prediction

Crystal Structure Elucidation

Single crystal X-ray diffraction analysis of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile yielded a high-resolution structure refined to a final R-value of 0.0441 using 2755 observed reflections [1]. The N1-ethylideneamino moiety forms a dihedral angle of 22.37° with the mean plane of the pyrazole ring. This level of structural definition is critical for structure-based drug design and computational modeling, and such high-quality crystal data is not uniformly available for all N1-alkyl pyrazole-5-carbonitrile analogs [2].

X-ray Structure
Reported
R = 0.0441
2755 observed reflections
Dihedral angle 22.37°

High-resolution structural data reported; supports docking and modeling context.

Crystal structure available; validate for specific conformational analyses.

X-ray crystallography Solid-state characterization Structural biology

Molecular Weight: Optimal Balance for Fragment Growth

Within the 1-ethyl-1H-pyrazole-5-carbonitrile halogen series, the bromo derivative (MW = 200.04 g/mol) occupies an intermediate position between the chloro analog (MW = 155.58 g/mol) and the iodo analog (MW = 247.04 g/mol) . This molecular weight profile offers an optimal balance for fragment-based drug discovery: it is sufficiently low to serve as a fragment starting point while the bromine atom provides a clear vector for molecular growth via cross-coupling.

Molecular Weight
Data to verify
4-Br: 200.04 g/mol
4-Cl: 155.58 g/mol
4-I: 247.04 g/mol

Br analog occupies intermediate MW, reported as fragment starting point.

Based on formula; fragment suitability requires experimental validation.

Fragment-based drug discovery Molecular weight efficiency Lead optimization

4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile: Application Scenarios


Medicinal Chemistry: Fragment-Based Lead Generation

The compound's calculated XLogP3 of 1.54 and its intermediate molecular weight (200.04 g/mol) position it as an ideal fragment starting point for targets where moderate lipophilicity is desired for cellular permeability. The N1-ethyl group provides a 0.54 log unit lipophilicity advantage over the methyl analog, which can translate to improved membrane penetration in cell-based assays . The C4-bromo substituent serves as a well-established handle for Suzuki-Miyaura coupling, enabling rapid SAR exploration through parallel synthesis of biaryl derivatives [1].

Agrochemical Intermediate: Herbicidal Pyrazole Synthesis

Patent literature identifies substituted pyrazoles bearing a 5-carbonitrile group as key intermediates in the synthesis of herbicides with broad-spectrum activity and crop safety [2]. The C4-bromo substituent on this scaffold enables efficient diversification via palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups, a transformation that proceeds more readily with the bromo derivative than with the corresponding chloro analog [1]. This makes the compound a strategic building block for agrochemical discovery programs exploring pyrazole-based herbicides and fungicides.

Crystallographically Validated Scaffold for Docking Studies

The availability of a high-resolution single-crystal X-ray structure refined to R = 0.0441 provides definitive conformational data for this scaffold [3]. This structural information is essential for accurate molecular docking, pharmacophore modeling, and quantum mechanical calculations. The crystallographically determined dihedral angle (22.37°) between the ethylideneamino moiety and the pyrazole ring plane serves as a validated constraint for conformational searching in computational workflows, reducing false positives in virtual screening campaigns.

Application
Selection Property
Validation Focus
Fragment-based lead generation
N1-ethyl lipophilic handle with C4-bromo reactive site
Cross-coupling efficiency and cell-permeability screening context
Agrochemical intermediate synthesis
4-Bromo enables Suzuki diversification for herbicidal scaffolds
Reactivity under Pd-catalyzed conditions; patent-based lead expansion
Computational docking studies
High-resolution crystal structure available
Conformational constraints for docking and pharmacophore modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.